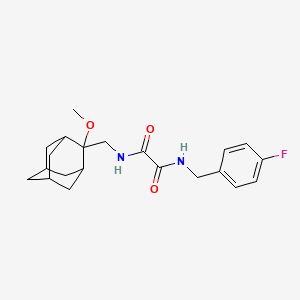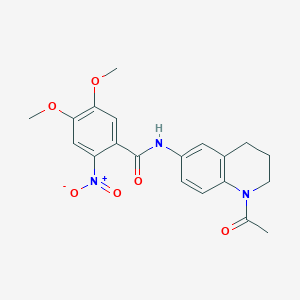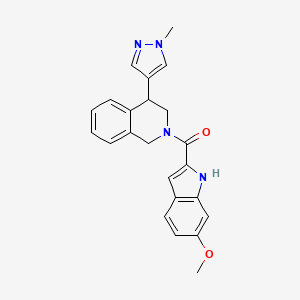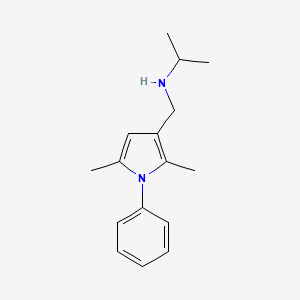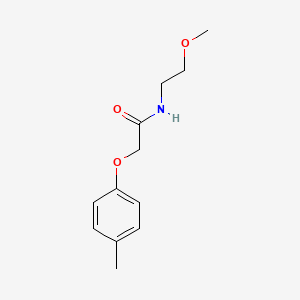
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide, also known as Mephenoxalone, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various fields, including pharmacology, neurology, and immunology. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide involves the reaction of p-tolyl chloroformate with 2-(2-methoxyethylamino)ethanol, followed by the addition of acetic anhydride and purification of the resulting product.
Starting Materials
p-tolyl chloroformate, 2-(2-methoxyethylamino)ethanol, acetic anhydride, diethyl ether, sodium bicarbonate, wate
Reaction
Step 1: Dissolve p-tolyl chloroformate in diethyl ether and add 2-(2-methoxyethylamino)ethanol dropwise with stirring., Step 2: Add sodium bicarbonate to the reaction mixture to neutralize the hydrogen chloride produced during the reaction., Step 3: Extract the product with diethyl ether and dry over anhydrous sodium sulfate., Step 4: Add acetic anhydride to the dried product and heat under reflux for 2 hours., Step 5: Purify the resulting product by recrystallization from ethanol., Step 6: Dry the purified product under vacuum to obtain N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide is not fully understood. However, it is believed to act by inhibiting the release of acetylcholine at the neuromuscular junction, leading to muscle relaxation. It may also act by modulating the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce muscle spasms and increase muscle relaxation. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In neurodegenerative disease models, it has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is its limited availability and high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide. One direction is to further explore its potential therapeutic applications in various fields of research, including pharmacology, neurology, and immunology. Another direction is to investigate its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide has shown potential therapeutic applications in various fields of scientific research. In pharmacology, it has been studied for its potential use as a muscle relaxant and anti-inflammatory agent. In neurology, it has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, it has been studied for its potential use as an immunomodulatory agent.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-3-5-11(6-4-10)16-9-12(14)13-7-8-15-2/h3-6H,7-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFAQFVYNBVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide](/img/structure/B2619444.png)
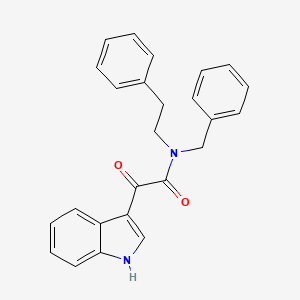

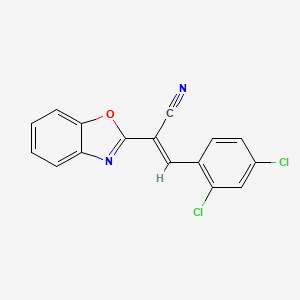
![(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2619449.png)
![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)
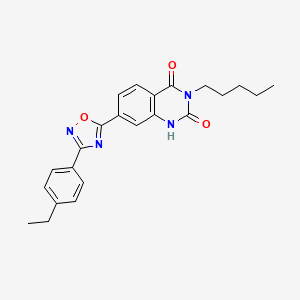
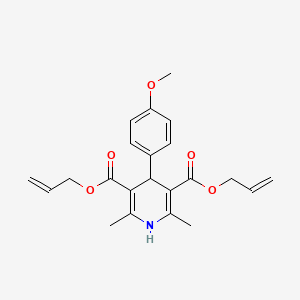
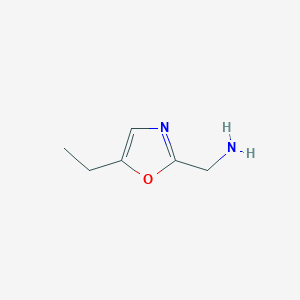
![5,10-Dihydroindolo[3,2-b]indole](/img/structure/B2619455.png)
